

5-(Bromomethyl)undecane CAS number 85531-02-8

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Compound of Interest

Compound Name: 5-(Bromomethyl)undecane

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An In-Depth Technical Guide to **5-(Bromomethyl)undecane** (CAS: 85531-02-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)undecane is a branched-chain alkyl bromide that serves as a versatile chemical intermediate. Its unique structure, featuring a C12 lipophilic backbone, makes it a valuable building block in the synthesis of specialized molecules across various scientific disciplines. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, an analysis of its reactivity, and a survey of its key applications in materials science and surfactant chemistry. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Physicochemical and Spectroscopic Characterization

5-(Bromomethyl)undecane is a colorless to light yellow liquid under standard conditions.^{[1][2]} Its branched structure significantly influences its physical properties, such as its boiling point and solubility, when compared to its linear isomers. The long alkyl chains contribute to its non-polar character, rendering it soluble in a wide range of organic solvents.

Table 1: Physicochemical Properties of **5-(Bromomethyl)undecane**

| Property | Value | Source(s) |
|-------------------------|--|-----------|
| CAS Number | 85531-02-8 | [3] |
| Molecular Formula | C ₁₂ H ₂₅ Br | [1][3] |
| Molecular Weight | 249.23 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Purity | >97.0% (by GC) | [2] |
| Predicted Boiling Point | ~271.6°C | [4] |
| Predicted Density | ~1.037 g/cm ³ | [4][5] |

Spectroscopic Data

Structural confirmation of **5-(Bromomethyl)undecane** is unequivocally achieved through nuclear magnetic resonance (NMR) spectroscopy. The provided data corresponds to spectra taken in deuterated chloroform (CDCl₃).

Table 2: NMR Spectroscopic Data for **5-(Bromomethyl)undecane**

| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Assignment | Source(s) |
|------------------------|---------------------------------|--|---|---|
| ^1H NMR | 3.45 | d, $J = 4.8$ Hz | 2H, -CH ₂ Br | [1] [5] |
| 1.59 | dd, $J = 11.1, 5.3$ Hz | 1H, -CH(CH ₂ Br)- | [1] [5] | |
| 1.40 - 1.21 | m | 16H, Alkyl chain - CH ₂ - | [1] [5] | |
| 0.90 | q, $J = 6.9$ Hz | 6H, Terminal - CH ₃ | [1] [5] | |
| ^{13}C NMR | 39.88, 39.62 | -CH(CH ₂ Br)-, - CH ₂ Br | [1] [5] | |
| 32.71, 32.40, 31.95 | Alkyl chain carbons | [1] [5] | | |
| 29.61, 28.92, 26.68 | Alkyl chain carbons | [1] [5] | | |
| 22.99, 22.80 | Alkyl chain carbons | [1] [5] | | |
| 14.25, 14.21 | Terminal -CH ₃ | [1] [5] | | |

Synthesis and Purification

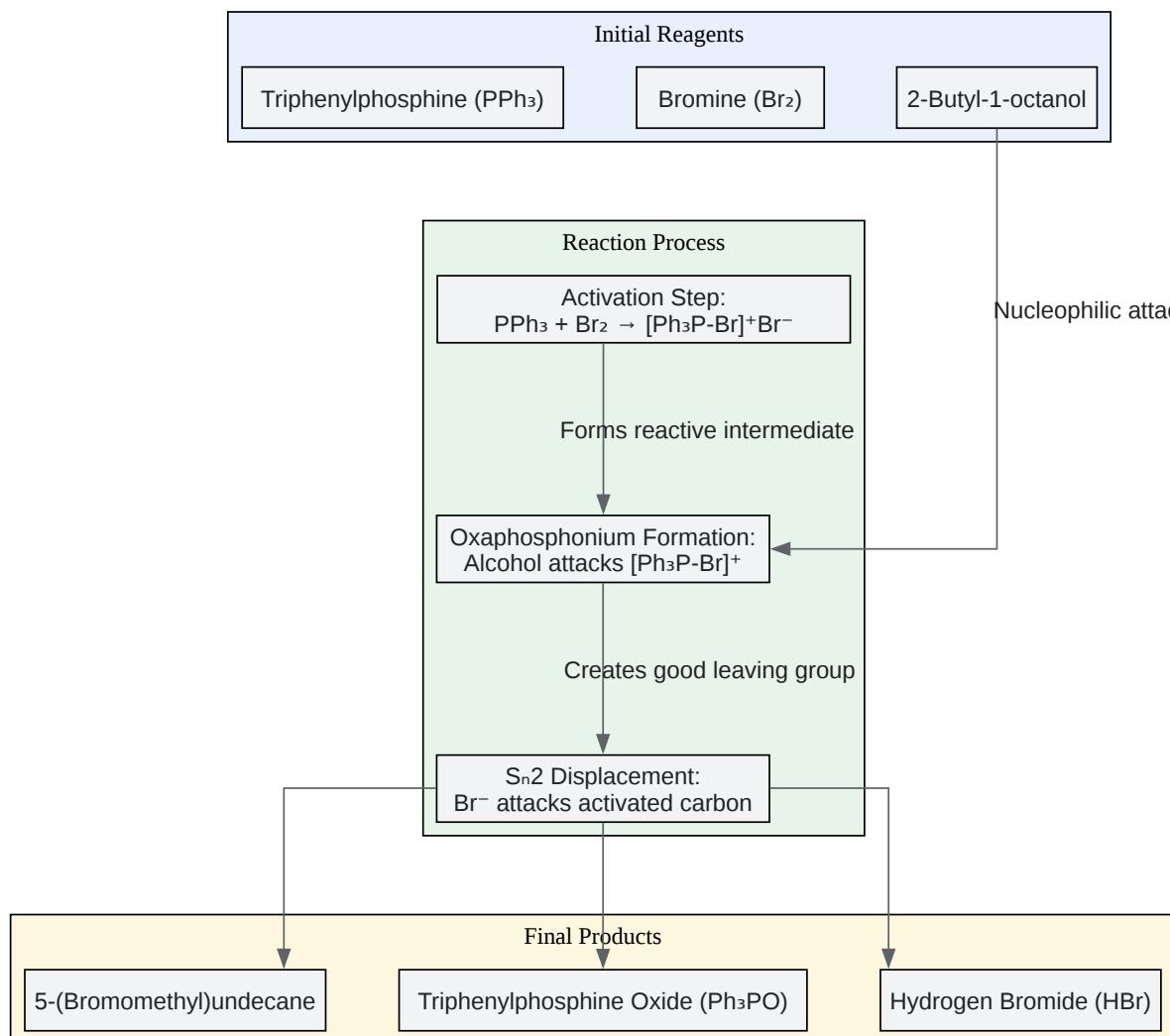
The most reliable and commonly cited method for preparing **5-(Bromomethyl)undecane** is via the bromination of the corresponding primary alcohol, 2-butyl-1-octanol. This transformation is efficiently carried out using a combination of triphenylphosphine (PPh_3) and bromine (Br_2), a variant of the Appel reaction.[\[1\]](#)[\[5\]](#)

Synthesis Mechanism: The Appel Reaction

The conversion of an alcohol to an alkyl bromide using triphenylphosphine and a halogen source is known as the Appel reaction.[\[6\]](#) The choice of this methodology is strategic; it proceeds under mild, nearly neutral conditions, making it suitable for substrates that may be

sensitive to more acidic reagents like HBr or SOBr₂.^[7]^[8] The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.^[6]

The reaction initiates with the formation of a phosphonium salt from triphenylphosphine and bromine. The alcohol then acts as a nucleophile, attacking the phosphorus center. A subsequent intramolecular rearrangement, followed by a backside attack by the bromide ion on the carbon atom, proceeds via an S_n2 mechanism.^[9] This results in the formation of the desired alkyl bromide, **5-(Bromomethyl)undecane**, and triphenylphosphine oxide.

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Caption: Synthesis workflow for **5-(Bromomethyl)undecane** via an Appel-type reaction.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity.

- **Reagent Preparation:** In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, dissolve triphenylphosphine (26.18 g, 100 mmol) in 250 mL of anhydrous dichloromethane (DCM).[\[1\]](#)
 - **Scientist's Insight:** The use of anhydrous DCM is critical to prevent the hydrolysis of the phosphonium bromide intermediate, which would reduce the yield.
- **Bromine Addition:** Bubble argon through the solution for 10 minutes to ensure an inert atmosphere. Cool the flask to 0°C using an ice bath. Slowly add bromine (5.11 mL, 100 mmol) dropwise to the stirred solution.[\[1\]\[5\]](#)
 - **Trustworthiness Check:** A persistent orange-brown color indicates the formation of the dibromotriphenylphosphorane intermediate. The slow, cooled addition controls the exothermic reaction.
- **Alcohol Addition:** Once the bromine addition is complete, add 2-butyl-1-octanol (18.635 g, 100 mmol) dropwise to the reaction mixture, maintaining the temperature at 0°C.[\[1\]](#)
- **Reaction Progression:** Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.[\[1\]\[5\]](#)
 - **Expertise Note:** The initial low-temperature stirring allows for controlled formation of the alkoxyphosphonium salt, while the overnight reaction at room temperature ensures the S_n2 displacement goes to completion.
- **Work-up:** Quench the reaction by carefully adding a small amount of aqueous sodium carbonate (Na₂CO₃) solution to neutralize the HBr byproduct.[\[1\]](#) Remove the DCM solvent by distillation under reduced pressure.[\[1\]](#)
- **Purification:** The resulting residue contains the product and triphenylphosphine oxide. Add hexane to the residue, which will precipitate the triphenylphosphine oxide while keeping the non-polar product in solution. Filter the mixture and wash the solid with additional hexane.[\[1\]](#)
[\[5\]](#)

- Final Purification: Combine the hexane filtrates. For high purity, the crude product should be purified by silica gel column chromatography using petroleum ether as the eluent.[1] This yields the final product as a colorless oily liquid (typical yield: 88.1%).[1][5]

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of **5-(Bromomethyl)undecane** stems from the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, and the primary carbon to which it is attached is susceptible to nucleophilic attack.

Nucleophilic Substitution (S_N2) Reactions

The compound is an ideal substrate for bimolecular nucleophilic substitution (S_N2) reactions.[4] The primary nature of the alkyl halide means there is minimal steric hindrance at the electrophilic carbon, allowing for efficient backside attack by a wide range of nucleophiles.[10] This reactivity makes it a versatile building block for introducing the branched 2-butyloctyl moiety into larger molecules.

Caption: General S_N2 reactivity of **5-(Bromomethyl)undecane**.

The branched nature of the alkyl chain, while not directly impeding the reaction at the $-CH_2Br$ center, imparts important physical properties, such as increased solubility and disruption of crystalline packing in the final products.[11] This is a key consideration in materials science applications.

Key Applications

The unique combination of a reactive primary bromide and a bulky, solubilizing branched alkyl chain makes **5-(Bromomethyl)undecane** a valuable intermediate in several advanced applications.

Organic Electronics and Photovoltaics

In the field of organic electronics, long, branched alkyl chains are crucial for enhancing the solubility and processability of conjugated polymers used in devices like organic field-effect

transistors (OFETs) and organic photovoltaics (OPVs).[\[11\]](#) **5-(Bromomethyl)undecane** serves as a key reagent for alkylating polymer backbones.[\[4\]](#)[\[12\]](#)

- Functionality: The introduction of the 2-butyloctyl group via reaction with **5-(Bromomethyl)undecane** achieves two primary goals:
 - Solubility: It renders rigid, conjugated polymers soluble in common organic solvents, enabling cost-effective fabrication techniques like spin-coating and inkjet printing.[\[11\]](#)
 - Morphology Control: The bulky side chains influence the solid-state packing of the polymer films, often facilitating favorable π - π stacking that creates efficient pathways for charge transport, leading to higher charge carrier mobility.[\[11\]](#) It is described as an effective acceptor material in organic photovoltaic cells, where its properties can facilitate efficient electron transfer.[\[12\]](#)

Synthesis of Bio-Related Surfactants

5-(Bromomethyl)undecane is explicitly cited as a reagent in the synthesis of alkyl triazole glycosides (ATGs).[\[1\]](#)[\[13\]](#) These molecules represent a new class of surfactants with potential applications in biotechnology and pharmaceuticals due to their biocompatibility. In this synthesis, the 2-butyloctyl group from **5-(Bromomethyl)undecane** typically forms the hydrophobic tail of the surfactant. The synthesis often involves a "click" reaction, where an azide-functionalized sugar is coupled with an alkyne, and the branched alkyl group is attached to the resulting triazole ring or the sugar moiety.

Pharmaceutical Intermediate

While specific examples in late-stage drug synthesis are not widely documented, its role as a versatile pharmaceutical intermediate is noted.[\[4\]](#) Its ability to be readily transformed allows for its use as a branched alkylating agent to introduce lipophilicity into drug candidates, potentially improving their pharmacokinetic profiles (e.g., membrane permeability, solubility in lipid bilayers).

Safety, Handling, and Storage

As with any reactive chemical, proper safety protocols are paramount when working with **5-(Bromomethyl)undecane**.

Table 3: GHS Hazard and Precautionary Information

| Category | Codes | Description | Source(s) |
|--------------------------|---|--------------------------------------|-----------|
| Pictogram | GHS07 (Exclamation Mark) | [5] | |
| Signal Word | Warning | [5] | |
| Hazard Statements | H315 | Causes skin irritation. | [5] |
| H319 | Causes serious eye irritation. | | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [5] |
| P280 | Wear protective gloves/eye protection/face protection. | [5] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | | |
| | IF IN EYES: Rinse cautiously with water for several minutes. | | |
| P305 + P351 + P338 | Remove contact lenses, if present and easy to do. Continue rinsing. | | |
| | If skin irritation occurs: | | |
| P332 + P313 | Get medical advice/attention. | | |

Handling and Personal Protective Equipment (PPE)

Work should be conducted in a well-ventilated laboratory fume hood. Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is required.

Avoid inhalation of vapors and direct contact with skin and eyes.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store in a cool and dark place, at temperatures below 15°C. Keep away from heat, sparks, and open flames.

Conclusion

5-(Bromomethyl)undecane is more than a simple alkyl halide; it is a precisely designed building block that offers a combination of reactivity and tailored physical properties. Its synthesis via the Appel reaction is efficient and reliable, providing a high-purity intermediate. The primary bromide functionality ensures predictable S_n2 reactivity, while the branched C12 chain is instrumental in modulating the solubility and morphology of target molecules. These attributes have established its importance in the development of advanced materials for organic electronics and in the synthesis of novel surfactant architectures. For researchers and developers, **5-(Bromomethyl)undecane** represents a key tool for introducing sophisticated, branched lipophilic character into a diverse range of molecular frameworks.

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